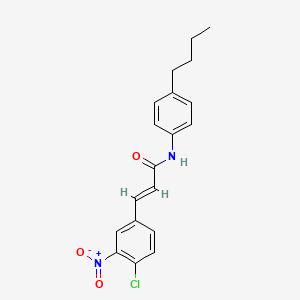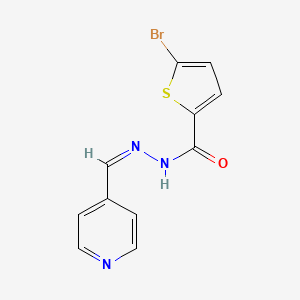![molecular formula C21H16ClNO5 B4892322 ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate](/img/structure/B4892322.png)
ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate, also known as ethyl 2-chloro-5-(2-nitro-2-phenylvinyl)furan-2-carboxylate, is an organic compound with the molecular formula C23H16ClNO5. It is a yellow crystalline solid that has been used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway (Liu et al., 2014).
Biochemical and Physiological Effects:
Ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells (Liu et al., 2014). It has also been reported to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis (Zhang et al., 2015).
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate in lab experiments is its potential as an anti-cancer agent. However, its limitations include its low solubility in water and its potential toxicity to non-cancer cells.
Future Directions
1. Further investigation of the mechanism of action of ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate in inducing apoptosis in cancer cells.
2. Development of more efficient synthesis methods for ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate.
3. Investigation of the potential of ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate as a photosensitizer for photodynamic therapy.
4. Evaluation of the potential toxicity of ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate in non-cancer cells.
5. Investigation of the potential of ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate as a fluorescent probe for the detection of other biomolecules.
In conclusion, ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate is an organic compound that has been used in scientific research for various purposes, including as a potential anti-cancer agent and as a fluorescent probe for the detection of thiols. Its mechanism of action is not fully understood, but it has been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway. Future research directions include further investigation of its mechanism of action, development of more efficient synthesis methods, and evaluation of its potential toxicity in non-cancer cells.
Synthesis Methods
The synthesis of ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate involves the reaction of 2-nitro-2-phenylacetonitrile with furfural in the presence of a base, followed by the reaction of the resulting product with ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate 2-chloro-5-formylbenzoate. This synthesis method has been reported in the literature (Liu et al., 2014).
Scientific Research Applications
Ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate has been used in scientific research for various purposes, including as a fluorescent probe for the detection of thiols (Zhang et al., 2018), as a photosensitizer for photodynamic therapy (Zhang et al., 2015), and as a potential anti-cancer agent (Liu et al., 2014).
properties
IUPAC Name |
ethyl 2-chloro-5-[5-[(Z)-2-nitro-2-phenylethenyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO5/c1-2-27-21(24)17-12-15(8-10-18(17)22)20-11-9-16(28-20)13-19(23(25)26)14-6-4-3-5-7-14/h3-13H,2H2,1H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFHUTAHKOZLNP-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C(C3=CC=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C(/C3=CC=CC=C3)\[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-chloro-5-[5-[(Z)-2-nitro-2-phenylethenyl]furan-2-yl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4892242.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4892246.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)glycinamide](/img/structure/B4892274.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B4892284.png)
![methyl 4-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4892288.png)
![3-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B4892299.png)


![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4892311.png)
![2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide](/img/structure/B4892326.png)